

Live Imaging of Hydra Treated with DAC-2-25: Application Notes and Protocols

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Compound of Interest

Compound Name: DAC-2-25

Cat. No.: B606921

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Introduction

The freshwater polyp Hydra is a powerful model organism for studying developmental biology, regeneration, and stem cell dynamics due to its remarkable regenerative capabilities. These processes are governed by conserved signaling pathways, making Hydra an excellent system for small molecule screening to identify novel modulators of development. This document provides detailed application notes and protocols for the live imaging of Hydra treated with **DAC-2-25**, a novel pyridone molecule identified to induce a homeotic transformation of the body column into tentacle-like structures.^{[1][2]}

DAC-2-25 treatment results in a progressive and polar transformation, starting from the oral end of the animal.^{[1][2]} This phenotype is characterized by the ectopic expression of tentacle-zone-associated genes and the downregulation of body column-specific genes.^{[1][2]} Notably, the expression of the primary head organizer gene, HyWnt3, remains unaffected, suggesting that **DAC-2-25** acts downstream or in a parallel pathway to the canonical Wnt signaling that specifies the head organizer.^{[1][2]} The target tissue for **DAC-2-25** has been identified as the ectoderm.^{[1][2]}

These protocols will guide researchers in the preparation, treatment, and live imaging of Hydra to observe the dynamic morphological and cellular changes induced by **DAC-2-25**.

Data Presentation

The following table summarizes the quantitative data on the effects of **DAC-2-25** on Hydra morphology and gene expression, based on the findings from Glauber et al., 2013.

Parameter	Control (DMSO)	DAC-2-25 (10 μ M)	Time Point	Reference
Phenotype	Normal body column morphology	Progressive transformation of body column to tentacle zone	24-96 hours	[1] [2]
Ectopic Tentacle Formation	0% of animals	>90% of animals show ectopic tentacles	96 hours	[1] [2]
Expression of Tentacle-Specific Genes (e.g., a tentacle-specific Hy-TCP)	Restricted to tentacle zone	Ectopic expression along the body column	48 hours	[1] [2]
Expression of Body Column-Specific Genes (e.g., a body column-specific gene)	Expressed along the body column	Significantly reduced or absent in transformed regions	48 hours	[1] [2]
Expression of HyWnt3	Localized to the hypostome	Unchanged, localized to the hypostome	48 hours	[1] [2]

Experimental Protocols

Hydra Culture and Maintenance

Materials:

- Hydra vulgaris (strains responsive to **DAC-2-25**, e.g., AEP)
- Hydra medium (1.5 mM CaCl₂, 0.1 mM MgCl₂, 0.1 mM KCl, 1.0 mM NaHCO₃, in ultrapure water)
- Live Artemia nauplii (brine shrimp)
- Petri dishes (60 mm)
- Incubator at 18°C

Protocol:

- Culture Hydra in 60 mm petri dishes containing Hydra medium at a density of 20-30 polyps per dish.
- Maintain the cultures in an incubator at 18°C with a 12h/12h light/dark cycle.
- Feed the Hydra 3-4 times per week with freshly hatched Artemia nauplii.
- After feeding, remove any unconsumed Artemia and change the Hydra medium.
- Clean the dishes weekly to prevent bacterial overgrowth.
- For experiments, use well-fed, non-budding adult Hydra.

DAC-2-25 Treatment

Materials:

- **DAC-2-25** (6-(4-dimethylaminophenyl)-4-methylpyridin-2(1H)-one)
- Dimethyl sulfoxide (DMSO, cell culture grade)
- Hydra medium
- 24-well plates

Protocol:

- Prepare a 10 mM stock solution of **DAC-2-25** in DMSO. Store at -20°C.
- On the day of the experiment, dilute the **DAC-2-25** stock solution in Hydra medium to the desired final concentration (e.g., 10 µM).
- Prepare a control solution with the same concentration of DMSO in Hydra medium.
- Place individual Hydra polyps into the wells of a 24-well plate containing 1 ml of either the **DAC-2-25** solution or the control solution.
- Incubate the plates at 18°C.
- Replace the medium with freshly prepared **DAC-2-25** or control solution daily.
- Observe the Hydra at regular intervals (e.g., 24, 48, 72, and 96 hours) under a stereomicroscope to monitor for phenotypic changes.

Live Imaging of DAC-2-25 Treated Hydra

Materials:

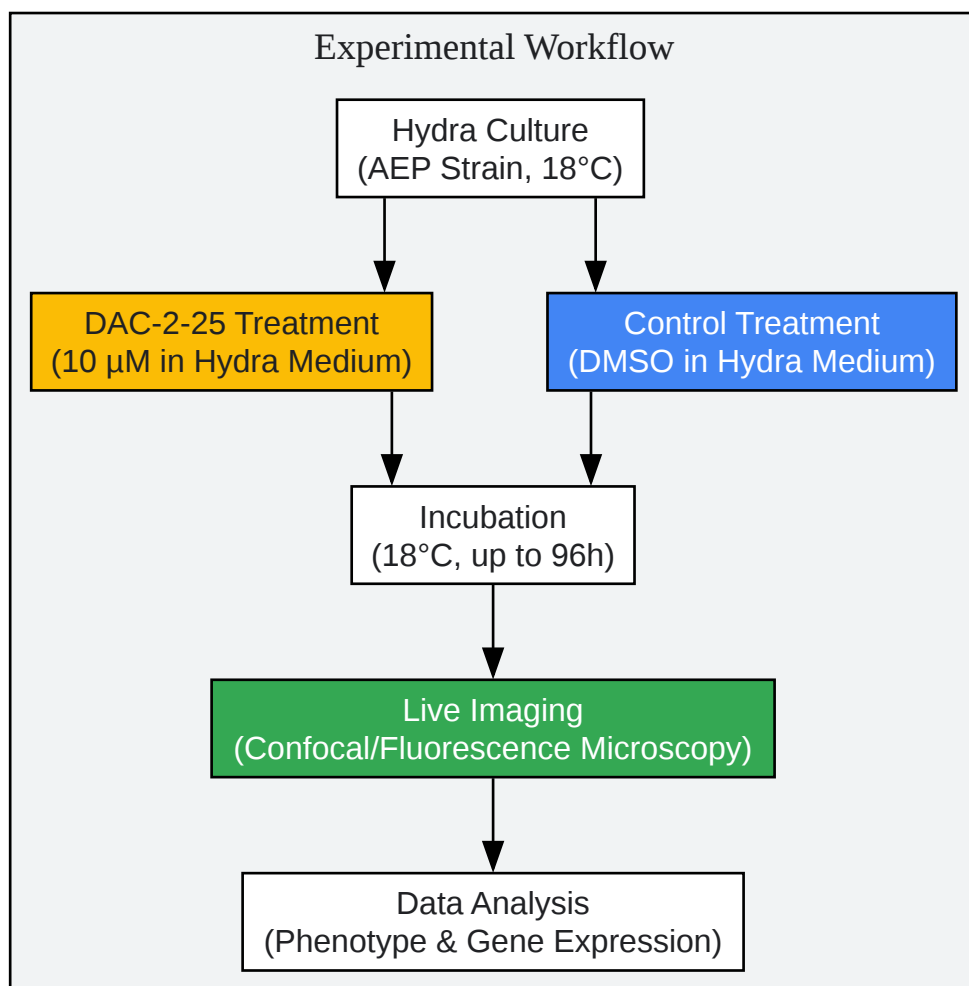
- Hydra treated with **DAC-2-25** or DMSO (control)
- Microscope slides with a central well or custom-made imaging chambers
- Coverslips
- Low-melting-point agarose (1% w/v in Hydra medium)
- Micropipette
- Confocal or fluorescence microscope equipped for time-lapse imaging

Protocol:

- Prepare the imaging chamber. For simple mounting, a thin layer of 1% low-melting-point agarose can be prepared on a slide to gently immobilize the Hydra.

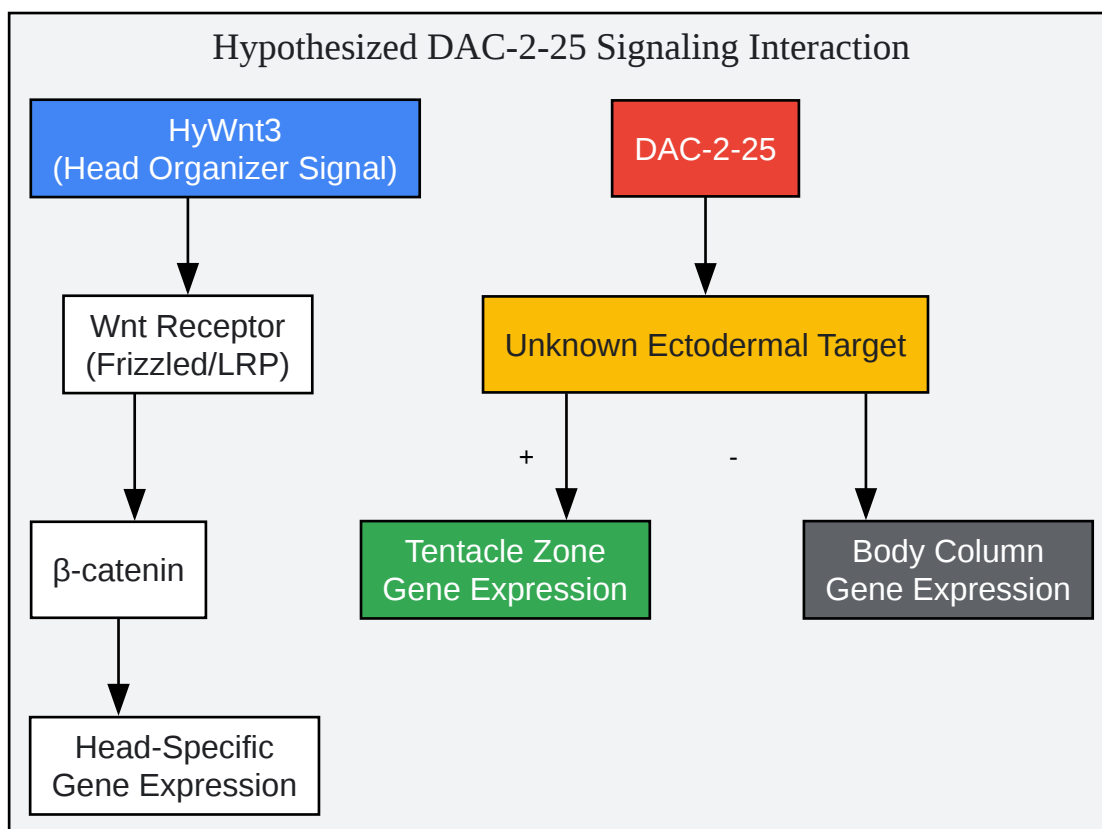
- Carefully transfer a **DAC-2-25** treated or control Hydra from the 24-well plate to the imaging chamber using a micropipette with a wide-bore tip to avoid damaging the animal.
- Gently remove excess medium and add a drop of low-melting-point agarose (cooled to ~30°C) to embed the Hydra.
- Place a coverslip over the preparation.
- Mount the slide on the microscope stage.
- For live imaging, use a confocal or fluorescence microscope with appropriate objectives (e.g., 4x, 10x, or 20x) to capture brightfield or fluorescence images.
- If using transgenic Hydra expressing fluorescent proteins (e.g., GFP-tagged actin to visualize cell morphology), use the appropriate laser lines and emission filters.
- Set up a time-lapse acquisition to capture images at regular intervals (e.g., every 15-30 minutes) to observe the dynamic process of body column transformation.
- Maintain the sample at 18°C during imaging using a temperature-controlled stage to ensure the health of the Hydra.
- Process and analyze the acquired images to document the morphological changes, such as the emergence of ectopic tentacles and changes in the body column structure.

Visualizations



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Caption: Experimental workflow for **DAC-2-25** treatment and live imaging of Hydra.



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Caption: Hypothesized signaling pathway of **DAC-2-25** in Hydra ectoderm.

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References

- 1. A small molecule screen identifies a novel compound that induces a homeotic transformation in Hydra - PubMed [pubmed.ncbi.nlm.nih.gov]
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